Guraxetan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Guraxetan, also known as zadavotide this compound, is a radiopharmaceutical compound primarily used in targeted radionuclide therapy. It is particularly effective in treating advanced prostate cancer by targeting the prostate-specific membrane antigen (PSMA). This compound has gained significant attention due to its high efficacy and safety profile in clinical applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Guraxetan involves the radiolabeling of a PSMA-targeting ligand with lutetium-177. The process typically includes the following steps:

Ligand Synthesis: The PSMA-targeting ligand is synthesized through a series of organic reactions, including amide bond formation and cyclization.

Radiolabeling: The ligand is then radiolabeled with lutetium-177 under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves upscaling the synthesis process to produce multiple patient doses in a single batch. Quality control measures, such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), are employed to ensure the radiochemical purity and stability of the final product .

化学反応の分析

Types of Reactions: Guraxetan undergoes several types of chemical reactions, including:

Radiolysis: Degradation due to radiation exposure, which can be limited by adding stabilizing agents like ascorbic acid.

De-iodination: A common impurity formation reaction where the iodine atom is removed from the molecule.

Common Reagents and Conditions:

Radiolysis: Stabilizing agents such as ascorbic acid are used to prevent degradation.

De-iodination: Specific conditions, such as controlled pH and temperature, are maintained to minimize impurity formation.

Major Products Formed:

De-iodinated this compound: The primary impurity formed during the synthesis and storage of this compound.

科学的研究の応用

Guraxetan has a wide range of scientific research applications, including:

作用機序

Guraxetan exerts its effects by targeting the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. Once bound to PSMA-expressing cells, the lutetium-177 component emits beta-minus radiation, delivering ionizing radiation specifically to the cancer cells and surrounding tissues. This targeted radiation induces DNA damage and cell death, effectively reducing tumor size and progression .

類似化合物との比較

Vipivotide Tetraxetan: Another PSMA-targeting radiopharmaceutical used in prostate cancer treatment.

Oxodotreotide: A radiolabeled somatostatin analog used in neuroendocrine tumor therapy.

Uniqueness: Guraxetan is unique due to its specific targeting of PSMA and its high radiochemical purity, which ensures effective and safe treatment outcomes. Its stability and efficacy in clinical applications make it a preferred choice for targeted radionuclide therapy .

特性

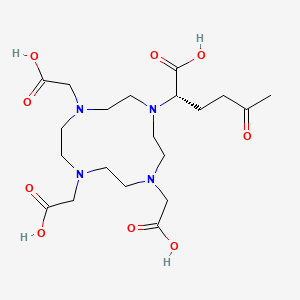

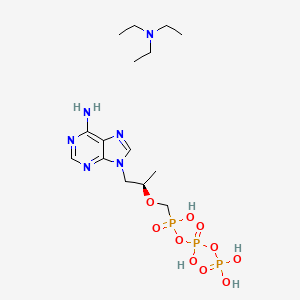

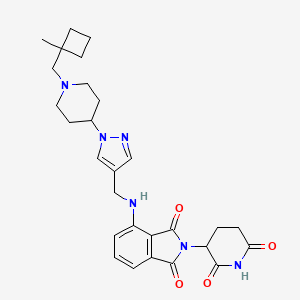

分子式 |

C20H34N4O9 |

|---|---|

分子量 |

474.5 g/mol |

IUPAC名 |

(2S)-5-oxo-2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]hexanoic acid |

InChI |

InChI=1S/C20H34N4O9/c1-15(25)2-3-16(20(32)33)24-10-8-22(13-18(28)29)6-4-21(12-17(26)27)5-7-23(9-11-24)14-19(30)31/h16H,2-14H2,1H3,(H,26,27)(H,28,29)(H,30,31)(H,32,33)/t16-/m0/s1 |

InChIキー |

HYEOAYJLXCABNV-INIZCTEOSA-N |

異性体SMILES |

CC(=O)CC[C@@H](C(=O)O)N1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O |

正規SMILES |

CC(=O)CCC(C(=O)O)N1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)

![3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12419733.png)

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)